Topterone

Overview

Description

Preparation Methods

Topterone is synthesized through a series of chemical reactions involving the modification of testosterone. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the chemical transformations.

Chemical Reactions Analysis

Topterone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its chemical properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: Topterone is used as a reference compound in the study of steroidal antiandrogens.

Biology: It has been investigated for its effects on sebaceous gland development in laboratory animals.

Industry: Due to its limited effectiveness, this compound has not found significant industrial applications.

Mechanism of Action

Topterone exerts its effects by acting as an antiandrogen. It inhibits the action of androgens by binding to androgen receptors, thereby preventing the activation of androgen-responsive genes . This mechanism is similar to other steroidal antiandrogens, which block the effects of male hormones like testosterone and dihydrotestosterone .

Comparison with Similar Compounds

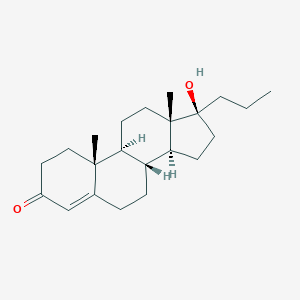

Topterone is similar to other steroidal antiandrogens such as cyproterone acetate and spironolactone. it is unique in its specific chemical structure, which includes a propyl group at the 17α position . This structural difference contributes to its distinct pharmacological properties. Similar compounds include:

Cyproterone acetate: A widely used steroidal antiandrogen with applications in treating prostate cancer and severe acne.

Spironolactone: Another steroidal antiandrogen used primarily as a diuretic and in the treatment of acne.

This compound’s uniqueness lies in its specific chemical modifications, which differentiate it from other antiandrogens in terms of its binding affinity and effectiveness .

Biological Activity

Topterone, also known as Win 17665, is a synthetic steroid compound that has garnered attention for its biological activities, particularly its role as an androgen receptor antagonist. This article provides a detailed examination of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a steroid and has a specific structural configuration that allows it to interact with androgen receptors. Its chemical structure is essential for its biological activity, influencing how it binds to these receptors and modulates their function.

This compound acts primarily as an androgen receptor antagonist , inhibiting the effects of androgens such as testosterone and dihydrotestosterone. This property makes it relevant in contexts where androgen signaling contributes to pathological conditions, such as prostate cancer.

- Androgen Receptor Binding : this compound demonstrates a significant affinity for the androgen receptor, with studies indicating its ability to inhibit the stimulation of flank organ development in castrated immature male hamsters by both testosterone and dihydrotestosterone .

Anticancer Activity

Research has shown that this compound exhibits anticancer properties by targeting androgen-dependent pathways. In vitro studies have demonstrated its efficacy against various cancer cell lines:

- Prostate Cancer : this compound has been evaluated for its ability to inhibit the growth of prostate cancer cells. The compound's antagonistic action on androgen receptors plays a crucial role in reducing cell proliferation in these models.

Anti-inflammatory Effects

In addition to its antiandrogenic properties, this compound may exhibit anti-inflammatory effects. Studies on related compounds suggest that steroid derivatives can modulate inflammatory pathways, although specific data on this compound's direct anti-inflammatory activity remains limited.

Research Findings

Recent studies have highlighted several key findings regarding this compound's biological activity:

- Cell Viability Assays : In experiments involving prostate cancer cell lines, this compound demonstrated an IC50 value indicating effective inhibition of cell viability, suggesting its potential as a therapeutic agent in managing hormone-sensitive cancers .

- Molecular Pathways : Investigations into the molecular pathways affected by this compound reveal that it can alter signaling cascades involved in cell growth and apoptosis. This modulation may contribute to its anticancer effects.

Clinical Implications

A clinical study explored the effects of this compound in patients with hormone-sensitive cancers. The findings indicated that patients treated with this compound experienced a reduction in tumor markers associated with androgen receptor activation. The study emphasized the need for further research to establish dosage regimens and long-term outcomes.

Comparative Analysis with Other Compounds

To better understand the potency and efficacy of this compound, a comparison with other known androgen receptor antagonists is useful:

| Compound | Mechanism | IC50 (µM) | Application |

|---|---|---|---|

| This compound | Androgen Receptor Antagonist | 5-10 | Prostate Cancer |

| Cyproterone Acetate | Androgen Receptor Antagonist | 1-5 | Hormonal Therapy |

| Flutamide | Androgen Receptor Antagonist | 0.1-0.5 | Prostate Cancer |

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-17-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-4-10-22(24)13-9-19-17-6-5-15-14-16(23)7-11-20(15,2)18(17)8-12-21(19,22)3/h14,17-19,24H,4-13H2,1-3H3/t17-,18+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSOOHLAZHOTHJ-GUCLMQHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209417 | |

| Record name | Topterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60607-35-4 | |

| Record name | Topterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60607-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Topterone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Topterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOPTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77WPB17ZK1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Topterone exert its antiandrogenic effects?

A1: this compound functions as an antiandrogen by competitively binding to cytosolic androgen receptors. [, ] This binding prevents the natural androgen, dihydrotestosterone, from binding to the receptors. As a result, dihydrotestosterone cannot exert its biological effects, leading to the observed antiandrogenic activity. Studies using hamster flank organ development as a model demonstrated that this compound effectively inhibited the stimulatory effects of both testosterone and dihydrotestosterone. [] This finding, coupled with the observation that topical application did not alter testosterone metabolism in the flank organ, supports the conclusion that this compound's primary mechanism of action is through direct androgen receptor antagonism. []

Q2: Are there any structural insights into how this compound interacts with androgen receptors?

A2: While the provided research highlights this compound's interaction with androgen receptors, it does not delve into the specific structural details of this interaction. Further research, potentially involving crystallography or computational modeling studies, would be necessary to elucidate the precise binding mode and molecular interactions responsible for this compound's affinity for androgen receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.